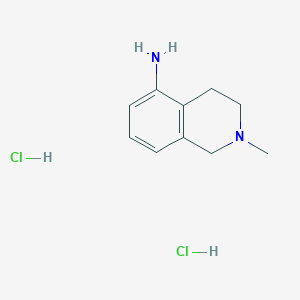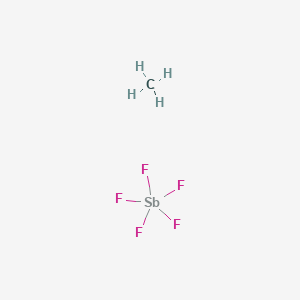
Methane; pentafluorostiborane
Overview
Description
Methane is a colorless, odorless gas that occurs abundantly in nature and as a product of certain human activities. It is the simplest member of the paraffin series of hydrocarbons and is among the most potent of the greenhouse gases . Its chemical formula is CH4 .
Synthesis Analysis
Methane production occurs through biologic decomposition of organic matter at shallow depths, such as in swamps, landfills, and even shallow bedrock. It can also be derived over millions of years by high pressure and high temperature processes that produce fossil fuels deep underground .
Molecular Structure Analysis
Methane has a tetrahedral structure, explained by the VSEPR (valence-shell-electron-pair repulsion) theory of molecular shape. The four pairs of bonding electrons adopt positions that minimize their mutual repulsion .
Chemical Reactions Analysis
Methane undergoes various reactions. For instance, in chemical vapor deposition (CVD), methane pyrolysis involves 241 species and 909 gas-phase reactions . In high-pressure conditions, methane oxidation reactions are also significant .
Physical and Chemical Properties Analysis
Methane is lighter than air, having a specific gravity of 0.554. It is only slightly soluble in water. It burns readily in air, forming carbon dioxide and water vapor. The boiling point of methane is −162 °C (−259.6 °F) and the melting point is −182.5 °C (−296.5 °F) .
Scientific Research Applications
Catalytic Conversion of Methane
Methane, found in large reserves, serves as a significant feedstock for chemicals and energy production. Its potential extends to the production of ethylene or liquid hydrocarbon fuels. Research strategies include stream and carbon dioxide reforming, partial oxidation of methane, direct oxidation to methanol and formaldehyde, oxidative coupling to ethylene, and direct conversion to aromatics and hydrogen (Lunsford, 2000).
Methane Activation
Methane's conversion to valuable chemicals is a heavily researched topic in catalysis. The direct conversion of methane is simple but leads to more reactive products. Current research focuses on C–H bond activation and future challenges in this area (Tang, Zhu, Wu, & Ma, 2014).
Flammability and Safety
Understanding the explosion hazards of gases like methane is crucial for industries that produce or use flammable gases. Studies cover explosion hazards under various conditions, providing comprehensive data on flammability limits and explosion risks (Cashdollar, Zlochower, Green, Thomas, & Hertzberg, 2000).
Thermal Conductivity Research
Investigating the impact of molecular structure on thermal conductivities of gaseous hydrocarbons, including methane, contributes to understanding their physical properties and applications (Mann & Dickins, 1931).
Methanotrophs and Biotechnological Applications
Methanotrophs, bacteria that use methane as their carbon source, have potential in various biotechnological applications. They can produce single-cell protein, biopolymers, nanotechnology components, metabolites, lipids, and enzymes. Genetic engineering of these bacteria could lead to new compounds and applications in bioremediation and energy generation (Strong, Xie, & Clarke, 2015).
Photocatalytic Methane Conversion
Research at the National Energy Technology Laboratory explores direct conversion of methane to methanol using light, water, and semiconductor photocatalysts. This process, operating under mild conditions, aims to produce commercially desirable fuels and chemical intermediates (Taylor, 2003).
Oxidative Methane Upgrading
The oxidative upgrading of methane to higher value products is a challenging yet rewarding area in catalysis research. It holds the potential to revolutionize the chemical value chain, with current developments focusing on overcoming technological challenges (Hammond, Conrad, & Hermans, 2012).
Methane Engine Performance
Methane in Solid-Oxide Fuel Cells
Direct electrochemical oxidation of methane in solid-oxide fuel cells at high temperatures demonstrates the potential of methane as a simple fuel for power generation. This research suggests an alternative to hydrogen-based fuel-cell technologies (Park, Vohs, & Gorte, 2000).
Mechanism of Action
Target of Action
Methane; pentafluorostiborane, a unique compound, primarily targets the process of catalysis in chemical reactions . It acts as a Lewis acid, a chemical species that accepts electron pairs from other compounds in a reaction . This ability to accept electrons makes this compound a crucial player in various chemical transformations .
Mode of Action
This compound interacts with its targets by catalyzing the condensation between hydrosilanes and alkoxysilanes . This interaction leads to the formation of siloxane bonds with the release of hydrocarbon as a byproduct . This process is often referred to as the Piers–Rubinsztajn reaction . The common feature of these reactions is the this compound-mediated hydride transfer from silicon to carbon or hydrogen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of siloxane materials . This pathway involves the condensation of hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds . The downstream effects include the synthesis of well-defined siloxane oligomers, polymers, and copolymers of complex structures .
Pharmacokinetics
Its stability, reactivity, and selectivity suggest that it may have unique pharmacokinetic properties that warrant further investigation .
Result of Action
The result of this compound’s action is the formation of siloxane bonds, leading to the synthesis of a variety of siloxane materials . These materials have complex structures and potential applications in various industries . The process also results in the release of hydrocarbon as a byproduct .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to be stable and capable of catalyzing a variety of powerful transformations, even in the presence of water . This suggests that this compound’s action, efficacy, and stability can be influenced by the presence of other compounds and environmental conditions .
Safety and Hazards
Future Directions
Methane is an important and fast-growing energy resource in the world. Its purification is important to reduce environmental hazards and meet quality standards. Therefore, membrane technology for natural gas purification, including methane, has received great attention . Additionally, the field of photocatalytic methane conversion is seeing recent advances .
Biochemical Analysis
Biochemical Properties
Methane: plays a crucial role in anaerobic digestion, where it is produced by methanogenic archaea during the final stage of organic matter decomposition. These microorganisms, such as Methanobacterium and Methanosarcina, utilize substrates like carbon dioxide and hydrogen to produce methane. The interactions between methane and these enzymes are essential for the energy metabolism of these archaea .
Pentafluorostiborane: acts as a strong Lewis acid, interacting with various nucleophiles in biochemical reactions. It is known to catalyze hydride transfer reactions and stabilize less favored tautomeric forms by adduct formation. These interactions are crucial in organic and organometallic chemistry, where pentafluorostiborane facilitates reactions involving early metal acetylide complexes .
Cellular Effects
Methane: influences cellular processes primarily in anaerobic environments. It affects the energy metabolism of methanogenic archaea, enabling them to thrive in oxygen-deprived conditions. Methane production is linked to the regulation of gene expression related to energy metabolism and stress responses in these microorganisms .
Pentafluorostiborane: can impact cell function by interacting with cellular nucleophiles. Its strong Lewis acid properties allow it to participate in various catalytic processes, potentially affecting cell signaling pathways and metabolic processes. Detailed studies on its cellular effects are limited .
Molecular Mechanism
The molecular mechanism of methane production involves the reduction of carbon dioxide and hydrogen by methanogenic enzymes. These enzymes, such as methyl-coenzyme M reductase, facilitate the conversion of substrates into methane, releasing energy for the cell .
Pentafluorostiborane: exerts its effects through its strong Lewis acid properties. It forms adducts with nucleophiles, stabilizing less favored tautomeric forms and catalyzing hydride transfer reactions. These interactions are essential for its role in organic and organometallic chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of methane are influenced by environmental conditions such as temperature and pressure. Methane production in anaerobic digestion can be sustained for extended periods, with variations in production rates observed over time .
Dosage Effects in Animal Models
Studies on the dosage effects of methane in animal models are limited, as it is primarily studied in microbial systems. High concentrations of methane can be toxic to aerobic organisms due to its asphyxiant properties .
Pentafluorostiborane: has not been extensively studied in animal models. Its strong Lewis acid properties suggest potential toxicity at high doses, but detailed studies are needed to determine its threshold and adverse effects .
Metabolic Pathways
Methane: is involved in the metabolic pathways of methanogenic archaea, where it is produced during the final stage of anaerobic digestion. Enzymes such as methyl-coenzyme M reductase play a crucial role in this process .
Pentafluorostiborane: does not participate in metabolic pathways but acts as a catalyst in various chemical reactions. Its interactions with enzymes and cofactors are primarily related to its role as a Lewis acid in organic and organometallic chemistry .
Transport and Distribution
Methane: is transported within microbial cells through diffusion and is released into the environment as a gas. Its distribution is influenced by environmental factors such as temperature and pressure .
Pentafluorostiborane: Its interactions with cellular components are primarily related to its catalytic properties .
Subcellular Localization
Methane: does not have specific subcellular localization as it is a gaseous product released by methanogenic archaea. Its production occurs in the cytoplasm of these microorganisms .
Pentafluorostiborane: does not have specific subcellular localization in biological systems. Its activity is related to its interactions with nucleophiles in various chemical reactions .
Properties
IUPAC Name |
methane;pentafluoro-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.5FH.Sb/h1H4;5*1H;/q;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSEZAXQIVVQF-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.F[Sb](F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F5Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672861 | |
| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.795 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59839-60-0 | |
| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
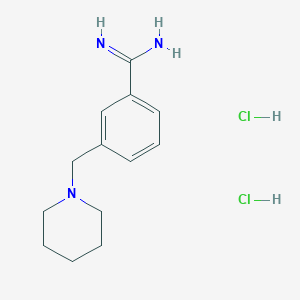
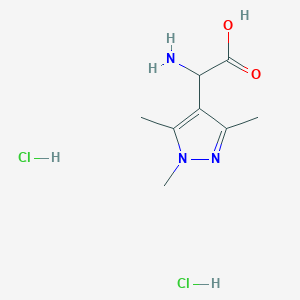
![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)
![Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1372036.png)
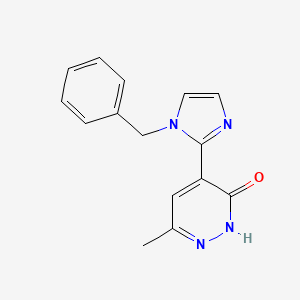

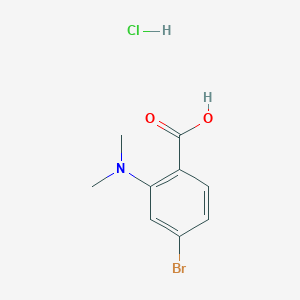
![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)
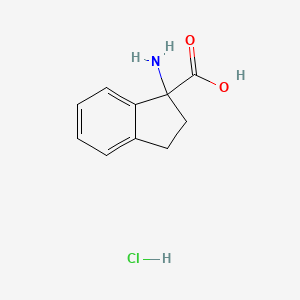
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

